

SAR7334 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SAR7334 hydrochloride

Cat. No.: B10788271

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SAR7334 hydrochloride**, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in pharmacology and drug development.

Chemical and Physical Properties

SAR7334 hydrochloride is a small molecule inhibitor with the following key characteristics:

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₂ ClN ₃ O • 2HCl	[1]
Molecular Weight	440.8 g/mol	[1]
CAS Number	1333207-63-8	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
Solubility	DMF: 1 mg/mL DMSO: 15 mg/mL Ethanol: 25 mg/mL Ethanol:PBS (pH 7.2) (1:5): 0.16 mg/mL Water: 100 mM	[1]
Storage	Store at -20°C	[2]

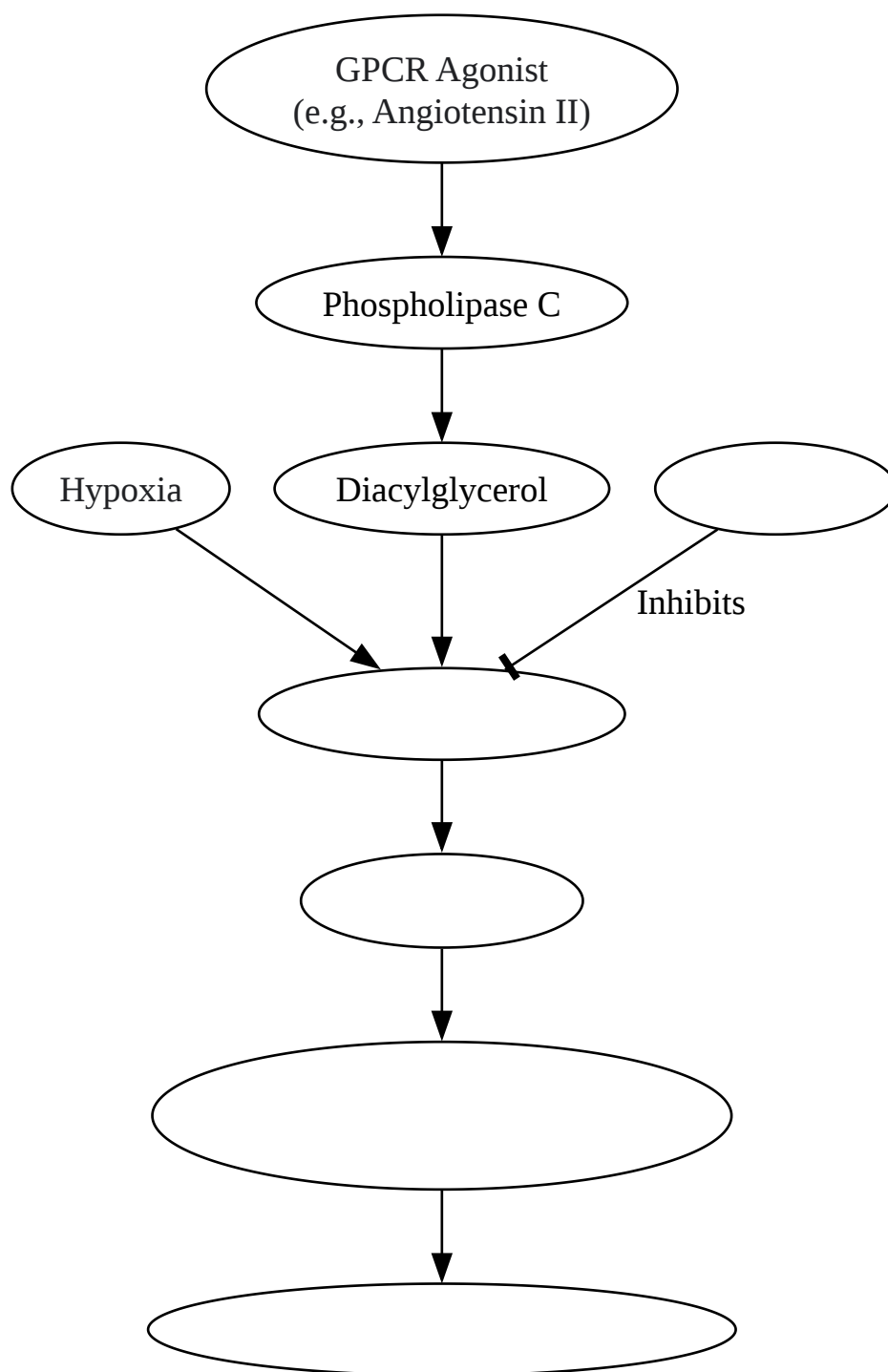
Mechanism of Action and Biological Activity

SAR7334 is a highly potent and selective inhibitor of the TRPC6 channel, a non-selective cation channel implicated in various physiological and pathological processes. Its primary mechanism of action involves the direct blockade of TRPC6-mediated calcium (Ca²⁺) influx into cells.

In Vitro Activity

Electrophysiological and cellular assays have demonstrated the potent inhibitory effects of SAR7334 on TRPC6 and its selectivity over other TRPC channels.

Assay Type	Target	IC50 (nM)	Source(s)
Whole-Cell Patch Clamp	TRPC6 currents	7.9	[3]
Ca2+ Influx Assay	TRPC6	9.5	[3]
Ca2+ Influx Assay	TRPC3	282	[3]
Ca2+ Influx Assay	TRPC7	226	[3]
Ca2+ Influx Assay	TRPC4	>10,000	[3]
Ca2+ Influx Assay	TRPC5	>10,000	[3]



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In Vivo Activity

Studies in animal models have demonstrated the efficacy of SAR7334 in modulating TRPC6-dependent physiological responses. A key finding is its ability to suppress hypoxic pulmonary

vasoconstriction (HPV), a process where TRPC6 is known to play a crucial role. In a mouse model of HPV, administration of SAR7334 at a dose of 1 μ M significantly inhibited the increase in pulmonary arterial pressure induced by hypoxia.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is designed to measure the effect of SAR7334 on TRPC6-mediated intracellular calcium influx in a cell-based assay.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6.
- Reagents:
 - Fluo-4 AM (calcium indicator dye)
 - Pluronic F-127
 - HEPES-buffered saline (HBS)
 - Oleoyl-acetyl-glycerol (OAG) (TRPC6 activator)
 - **SAR7334 hydrochloride**
- Procedure:
 - Seed HEK293-TRPC6 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
 - Load cells with Fluo-4 AM (typically 2-5 μ M) and Pluronic F-127 (0.02%) in HBS for 1 hour at 37°C.
 - Wash cells with HBS to remove excess dye.
 - Pre-incubate cells with various concentrations of **SAR7334 hydrochloride** or vehicle for 10-20 minutes.
 - Measure baseline fluorescence using a fluorescence plate reader.

- Add OAG (typically 50-100 μM) to activate TRPC6 channels and immediately begin kinetic fluorescence measurements.
- Record the change in fluorescence over time, which corresponds to the influx of Ca^{2+} .
- Calculate the inhibition of the OAG-induced Ca^{2+} influx by SAR7334 and determine the IC_{50} value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing a precise assessment of SAR7334's inhibitory effect on TRPC6.

- Cell Line: HEK293 cells stably expressing human TRPC6.
- Solutions:
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl_2 , 1 MgCl_2 , 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
- Procedure:
 - Establish a whole-cell patch-clamp configuration on a TRPC6-expressing HEK293 cell.
 - Hold the cell at a membrane potential of -60 mV.
 - Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit baseline currents.
 - Perfuse the cell with the external solution containing a TRPC6 activator, such as OAG (50 μM), to induce TRPC6 currents.
 - Once a stable current is established, apply various concentrations of **SAR7334 hydrochloride** to the external solution.
 - Record the inhibition of the OAG-induced current at each concentration of SAR7334.

- Analyze the current-voltage (I-V) relationship and calculate the dose-dependent inhibition to determine the IC50.

Isolated Perfused Mouse Lung Model of Hypoxic Pulmonary Vasoconstriction

This ex vivo model is used to assess the in vivo relevance of TRPC6 inhibition by SAR7334 on a key physiological response.

- Animal Model: C57BL/6 mice.
- Procedure:
 - Anesthetize the mouse and cannulate the trachea, pulmonary artery, and left atrium.
 - Isolate the heart and lungs and perfuse the pulmonary circulation with a physiological salt solution at a constant flow rate.
 - Ventilate the lungs with a normoxic gas mixture (21% O₂).
 - Induce hypoxic pulmonary vasoconstriction by switching the ventilation to a hypoxic gas mixture (e.g., 1-3% O₂).
 - Measure the increase in pulmonary arterial pressure (PAP).
 - Administer **SAR7334 hydrochloride** (e.g., 1 μM) into the perfusate and repeat the hypoxic challenge.
 - Measure the effect of SAR7334 on the hypoxia-induced increase in PAP.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of SAR7334, a typical experimental workflow for its characterization, and its role in the TRPC6 signaling pathway in pulmonary artery smooth muscle cells.

Mechanism of Action of **SAR7334 Hydrochloride** Experimental Workflow for SAR7334 Characterization TRPC6 Signaling Pathway in Hypoxic Pulmonary Vasoconstriction

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials for **SAR7334 hydrochloride**. Its use has been primarily in preclinical research to investigate the role of TRPC6 in various disease models.

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